molecular formula C15H28O2 B1664627 (E)-4-Tridecen-1-yl acetate CAS No. 72269-48-8

(E)-4-Tridecen-1-yl acetate

Cat. No. B1664627
CAS RN: 72269-48-8
M. Wt: 240.38 g/mol
InChI Key: DUCVQKMNGSZPAV-ZHACJKMWSA-N
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Description

Acetates are a type of compound that are derived from acetic acid . They are often used in various industrial processes, such as solvents, plasticizers, and in the production of pharmaceuticals . Vitamin E acetate, for example, is a form of vitamin E that is often used in dermatological products .


Synthesis Analysis

The synthesis of acetates often involves the reaction of acetic acid with an alcohol . For example, ethyl acetate is synthesized by the esterification reaction of acetic acid with ethanol .


Molecular Structure Analysis

The molecular structure of acetates generally consists of the acetate ion (CH3COO-) bonded to a molecule. For example, in vitamin E acetate, the acetate is bonded to a molecule of vitamin E .


Chemical Reactions Analysis

Acetates can undergo a variety of chemical reactions. For example, they can be hydrolyzed to produce acetic acid and an alcohol .


Physical And Chemical Properties Analysis

Acetates have various physical and chemical properties depending on the specific compound. For example, ethyl acetate is a volatile substance that easily evaporates at room temperature .

Scientific Research Applications

Insect Pheromones

(E)-4-Tridecen-1-yl acetate has been identified as a significant component in the study of insect pheromones. This compound was isolated and identified as a sex pheromone produced by female Keiferia lycopersicella (Walsingham), commonly known as the tomato pinworm. Research has shown that males are equally attracted to traps baited with (E)-4-Tridecen-1-yl acetate alone or in blends with various (Z)- and (E)-4-tridecenyl acetate ratios, although the Z isomer was not detected in extracts of female glands. This discovery highlights its potential utility in developing strategies for pest control in agriculture (Charlton et al., 2004).

Synthesis and Characterization

The synthesis and characterization of (E)-4-Tridecen-1-yl acetate and similar compounds have been a focus in chemical ecology. For example, the synthesis of trideca-4E, 7Z-dien-1-yl acetate, a component of the sex pheromone of the potato moth Phthorimaea opercucella, was achieved using a thermal Claisen rearrangement. This showcases the synthetic routes employed to produce pheromone analogs for research and practical applications (Odinokov et al., 1997).

Applications in Chemical Ecology

Studies in chemical ecology have also explored the role of various isomers of tridecenyl acetates in insect behavior. For instance, the sex pheromone components of the obliquebanded leafroller moth, Choristoneura rosaceana, were investigated, revealing the presence of (E)-11-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-ol as behaviorally active components. These findings contribute to a deeper understanding of insect communication and can inform the development of pheromone-based pest management strategies (Hill & Roelofs, 2004).

Safety And Hazards

The safety and hazards of acetates can vary depending on the specific compound. For example, ethyl acetate is highly flammable and may cause drowsiness or dizziness .

Future Directions

Research into acetates is ongoing, with many potential future directions. For example, there is interest in understanding the optimal supplementation levels of vitamin E acetate, its interactions with other nutrients, and its impacts on gene expression .

properties

IUPAC Name

[(E)-tridec-4-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCVQKMNGSZPAV-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035592
Record name (E)-4-Tridecen-l-yl acetate
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Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to light yellow oily liquid with a mild fruity odor; Formulated into a solid matrix dispenser, encapsulated beads, and polymeric fibers; [Reference #1] Light yellow liquid with an herbaceous odor; [Bedoukian Research MSDS]
Record name Tridecenyl acetates
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Product Name

(E)-4-Tridecen-1-yl acetate

CAS RN

72269-48-8
Record name (E)-4-Tridecenyl acetate
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Record name 4-Tridecen-1-yl acetate, (4E)-
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Record name 4-Tridecen-1-ol, 1-acetate, (4E)-
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Record name (E)-4-Tridecen-l-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-TRIDECEN-1-YL ACETATE, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKS140WBHU
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Synthesis routes and methods

Procedure details

495 g (2.2 moles) of the mixture of trans-4-tridecenyl chloride and cis-4-tridecenyl chloride synthesized in Example 1, 432 g (4.4 moles) of potassium acetate, and 264 g (4.4 moles) of acetic acid were mixed under an atmosphere of nitrogen (N2) and stirred at 180°-185° C. for 10 hours. Thereafter, this mixture was washed with 600 g of purified water and then with 600 g of a 5% aqueous solution of sodium bicarbonate. The resulting organic layer was purified by distillation. Thus, there was obtained 548 g (2.2 mole) of 4-tridecenyl acetate having a trans to cis ratio of 78:22 and a purity of 98%. This product is a sex pheromone component of the tomato pinworm (Keiferia lycopersicella) known as an insect pest of tomato fields principally in the United States of America.
[Compound]
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495 g
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432 g
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264 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Ali, LML Nollet - Biopesticides Handbook, 2024 - taylorfrancis.com
A pheromone is a chemical or a mixture of chemicals released by an organism (insect) to the outside (the environment) that causes a specific reaction in a receiving organism of the …
Number of citations: 0 www.taylorfrancis.com
PJ Hennessy - 2003 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
SA Hearne - Memoria curso regional sobre el control de residuos de … - books.google.com
! Los productos alimenticios importados presentan un problema grave para la seguridad alimenticia de los estadounidenses, ya que no se conoce con cer teza si durante el proceso de …
Number of citations: 2 books.google.com

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